

## The Impact of CH6953755 on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B10824790 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has identified YES1 as a targetable oncogene in various cancers, particularly those harboring YES1 gene amplification.[4] This technical guide provides an in-depth analysis of CH6953755, focusing on its mechanism of action, its impact on the tumor microenvironment (TME), and the experimental validation of its anti-tumor effects. The core of its mechanism involves the disruption of the YES1-YAP-TEAD signaling axis, which leads to decreased tumor cell proliferation.[4] Furthermore, evidence suggests that YES1 signaling contributes to an immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs), indicating that CH6953755 may also exert immunomodulatory effects.[5] This document synthesizes key preclinical data, details relevant experimental protocols, and visualizes the critical signaling pathways to provide a comprehensive resource for professionals in oncology and drug development.

### Introduction to CH6953755 and its Target, YES1

YES1, a member of the SRC family of kinases, is involved in critical cellular processes, including proliferation, survival, and invasion.[5][6] In several cancer types, such as esophageal, lung, and breast cancer, amplification and overexpression of the YES1 gene have



been identified as oncogenic drivers.[4][6] High YES1 expression is often associated with poor prognosis and resistance to certain targeted therapies.[5][7]

**CH6953755** was developed as a highly selective inhibitor of YES1 kinase activity.[4] It represents a targeted therapeutic strategy for patient populations with tumors characterized by YES1 amplification. Preclinical studies have demonstrated its ability to induce anti-tumor activity both in vitro and in vivo in YES1-amplified cancer models.[1][8]

# Mechanism of Action: The YES1-YAP-TEAD Signaling Axis

The primary mechanism through which **CH6953755** exerts its anti-tumor effect is by inhibiting the kinase activity of YES1. This action directly impacts downstream signaling pathways critical for cancer cell proliferation and survival.

- Inhibition of YES1 Autophosphorylation: **CH6953755** prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426).[1][8] This phosphorylation event is crucial for the upregulation of YES1's enzymatic activity.
- Regulation of YAP1 Activity: A key downstream effector of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[4][7] YES1 kinase activity regulates YAP1 by controlling its translocation into the nucleus and its serine phosphorylation.[1][4]
- Suppression of TEAD-Mediated Transcription: Once in the nucleus, YAP1 binds to TEAD
   (TEA Domain) family transcription factors, forming a complex that drives the expression of
   genes promoting cell proliferation and inhibiting apoptosis.[2][9] By inhibiting YES1,
   CH6953755 prevents the nuclear translocation of YAP1, thereby suppressing TEADmediated transcriptional activity.[1][2]





Click to download full resolution via product page

Caption: Mechanism of Action of CH6953755.

## **Impact on the Tumor Microenvironment**

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor progression and immune evasion.[10][11] Recent studies indicate that YES1 signaling contributes to creating an immunosuppressive TME.



High YES1 expression has been correlated with an increased number of tumor-infiltrating regulatory T cells (Tregs).[5] Tregs are a subset of T cells that suppress the anti-tumor immune response, thereby allowing cancer cells to evade immune destruction.[10][12] By inhibiting YES1, **CH6953755** has the potential to modulate the TME, possibly by reducing Treg infiltration or function. This could, in turn, enhance anti-tumor immunity, suggesting a dual mechanism of action for the compound: direct inhibition of tumor cell growth and indirect promotion of an anti-tumor immune response.



Click to download full resolution via product page

Caption: Hypothesized Impact of CH6953755 on the TME.

## **Quantitative Preclinical Data**



The efficacy of **CH6953755** has been quantified in a series of preclinical assays. The data below is summarized from published studies.

Table 1: In Vitro Activity of CH6953755

| Parameter                     | Value / Concentration Range          | Cell Lines                       | Effect                                                     | Citation  |
|-------------------------------|--------------------------------------|----------------------------------|------------------------------------------------------------|-----------|
| IC50 (YES1<br>Kinase)         | 1.8 nM                               | -                                | Potent inhibition of YES1 enzymatic activity               | [1][2][3] |
| Cell Growth                   | 0.001 - 1 μM (4-<br>day incubation)  | YES1-amplified cancer cell lines | Inhibition of cell proliferation                           | [2]       |
| p-YES1 (Tyr426)<br>Inhibition | 0.001 - 1 μM (2-<br>hour incubation) | KYSE70 (YES1-<br>amplified)      | Prevention of<br>YES1<br>autophosphorylat<br>ion           | [1][2]    |
| TEAD Reporter<br>Activity     | 0.1 - 3 μΜ                           | KYSE70, RERF-<br>LC-AI           | Suppression of<br>YAP1/TEAD<br>transcriptional<br>activity | [2]       |

Table 2: In Vivo Activity of CH6953755

| Parameter              | Dosage                          | Animal Model                            | Effect                                                            | Citation |
|------------------------|---------------------------------|-----------------------------------------|-------------------------------------------------------------------|----------|
| Anti-tumor<br>Efficacy | 60 mg/kg/day<br>(oral, 10 days) | Xenograft<br>(YES1-amplified<br>tumors) | Selective anti-<br>tumor activity                                 | [1][2]   |
| Target<br>Engagement   | 7.5 - 60 mg/kg<br>(oral)        | Xenograft<br>(YES1-amplified<br>tumors) | Dose-dependent<br>suppression of p-<br>YES1 (Tyr426) in<br>tumors | [2]      |



#### **Experimental Protocols**

The following sections describe representative protocols for the key experiments used to characterize the activity of **CH6953755**.

Disclaimer: These are generalized protocols based on standard laboratory methods. For exact experimental details, refer to the primary literature, specifically Hamanaka N, et al. Cancer Res. 2019.[1]

## **Cell Proliferation Assay (CellTiter-Glo®)**

This assay determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[2][13]

Workflow:

Caption: Workflow for CellTiter-Glo® Viability Assay.

#### Methodology:

- Cell Plating: Seed cancer cells (e.g., KYSE70) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of CH6953755 or vehicle control (DMSO).
- Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[14]
- Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
   [14]
- Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.



#### **Western Blot for Phospho-YES1**

This technique is used to detect the phosphorylation status of YES1 in response to **CH6953755** treatment.

#### Methodology:

- Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with CH6953755 for the
  desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer
  supplemented with protease and phosphatase inhibitors.[6]
- Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Denature 20-30 μg of protein per sample in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF membrane.[6]
- Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
- Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YES1 (e.g., p-Tyr426 or the human equivalent p-Tyr537).[16]
   Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[15] The membrane should be stripped and reprobed for total YES1 and a loading control (e.g., GAPDH) for normalization.

#### In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of **CH6953755** in a living organism.

Methodology:



- Cell Implantation: Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 3 x 10<sup>6</sup> cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).[17]
- Randomization and Treatment: Randomize mice into treatment and control groups.
   Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg/day) or vehicle control for the specified duration.[2]
- Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[17]
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time
  points post-dosing to analyze target engagement (e.g., levels of p-YES1) via Western blot or
  immunohistochemistry.

#### Conclusion

**CH6953755** is a promising, selective YES1 kinase inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in YES1-amplified cancers. Its ability to disrupt the oncogenic YES1-YAP-TEAD signaling pathway provides a direct anti-proliferative effect on tumor cells. Furthermore, its potential to modulate the tumor microenvironment by impacting Treg infiltration suggests a multi-faceted anti-tumor activity. The data and protocols presented herein provide a foundational guide for further research and development of **CH6953755** and other YES1-targeted therapies. Continued investigation into its immunomodulatory effects and its efficacy in combination with immunotherapies is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]



- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of YES1 signaling in tumor therapy resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. yph-bio.com [yph-bio.com]
- 14. ch.promega.com [ch.promega.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Phospho-YES1 (Tyr537) Polyclonal Antibody (BS-5592R) [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Impact of CH6953755 on the Tumor Microenvironment: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#ch6953755-s-impact-on-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com